molecular formula C5H14ClNO B1603996 (2-Methoxy-propyl)-methyl-amine hydrochloride CAS No. 883543-35-9

(2-Methoxy-propyl)-methyl-amine hydrochloride

Cat. No. B1603996
CAS RN: 883543-35-9
M. Wt: 139.62 g/mol
InChI Key: PXTPJTWXYQKSBR-UHFFFAOYSA-N
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Description

“(2-Methoxy-propyl)-methyl-amine hydrochloride” is a chemical compound with the molecular formula C5H13NO•HCl and a molecular weight of 139.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-propyl)-methyl-amine hydrochloride” consists of a hydrochloride group attached to a methoxy-propyl-methyl-amine . The exact structure is not provided in the search results.

Scientific Research Applications

Methoxychlor as a Model for Environmental Estrogens

Methoxychlor, a compound containing a methoxy group similar to "(2-Methoxy-propyl)-methyl-amine hydrochloride", serves as a model for studying environmental estrogens. Its metabolism to estrogenic forms indicates the potential of methoxy-substituted compounds in environmental health research. Cummings (1997) discusses the proestrogenic activity of Methoxychlor, emphasizing its implications for development and reproduction upon environmental exposure (Cummings, 1997).

Biogenic Amines in Oxidative Stress Reduction

The role of biogenic amines, which include molecules with amine groups, in reducing oxidative stress is notable. A study by Reiter et al. (2008) on melatonin, an endogenous biogenic amine, highlights the antioxidative actions of such compounds in neuroendocrinology, potentially relevant to compounds with amine functionalities (Reiter et al., 2008).

Functionalization of Iron Oxide Nanoparticles

The functionalization of iron oxide nanoparticles with various groups, including amines and methoxy, illustrates the application in creating advanced materials for biomedical and biotechnological purposes. Holá et al. (2015) review the covalent and non-covalent strategies for attaching functional groups to nanoparticles, highlighting the relevance of such modifications in drug delivery, MRI, and magnetic separation (Holá et al., 2015).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging, crucial for Alzheimer's disease diagnosis and research, involves compounds that can bind specifically to amyloid plaques in the brain. The development and application of imaging ligands, which may involve functional groups similar to those in "(2-Methoxy-propyl)-methyl-amine hydrochloride", are discussed by Nordberg (2007), showcasing the importance of chemical modifications in creating effective diagnostic tools (Nordberg, 2007).

properties

IUPAC Name

2-methoxy-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTPJTWXYQKSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648552
Record name 2-Methoxy-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypropyl)methylamine hydrochloride

CAS RN

883543-35-9
Record name 2-Methoxy-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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